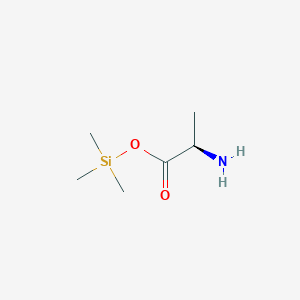

D-alanine trimethylsilyl ester

Description

Significance of Amino Acid Derivatives as Synthetic Intermediates

Amino acids, the fundamental building blocks of proteins, are bifunctional molecules containing both an amino group and a carboxylic acid group. This inherent duality makes them invaluable starting materials for a wide array of chemical transformations. Their derivatives, where one or both of these functional groups are modified, serve as crucial intermediates in the assembly of more complex structures. core.ac.uknih.gov The ability to selectively protect the amino or carboxyl terminus allows chemists to control the sequence of bond formation, a critical aspect of peptide synthesis. google.com Furthermore, the chiral nature of most amino acids provides a readily available source of stereochemically defined centers, which is essential for the synthesis of enantiomerically pure drugs and other biologically active molecules. google.comnih.gov

The modification of amino acids into various derivatives also enhances their solubility in organic solvents and modulates their reactivity, making them more amenable to a broader range of reaction conditions. These derivatives are not only central to the construction of peptides but are also employed in the synthesis of peptidomimetics, chiral catalysts, and complex natural products.

The Role of Trimethylsilyl (B98337) Esters in Carboxylic Acid Activation and Transient Protection

The carboxylic acid functionality, while essential, can interfere with certain chemical reactions. Therefore, its temporary protection is often a necessary strategy in a multi-step synthesis. researchgate.net Trimethylsilyl (TMS) esters have emerged as highly effective protecting groups for carboxylic acids due to their ease of formation and mild cleavage conditions. researchgate.net

The conversion of a carboxylic acid to its corresponding trimethylsilyl ester is typically achieved by reaction with a silylating agent, such as trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA). prepchem.com This transformation serves two primary purposes:

Activation: The trimethylsilyl group is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, thereby activating the carboxyl group for subsequent reactions, such as amidation. core.ac.uk

Transient Protection: The TMS ester is stable under many reaction conditions but can be readily cleaved by mild hydrolysis, often with aqueous workup, to regenerate the free carboxylic acid. researchgate.net This transient nature makes it an ideal protecting group that can be introduced and removed without affecting other sensitive functional groups in the molecule.

The utility of trimethylsilyl esters extends to various synthetic transformations, including their use as intermediates in palladium-catalyzed α-arylation reactions and in facilitating hydroboration reactions on molecules containing carboxylic acid moieties. researchgate.netnih.gov

Specific Focus: D-Alanine Trimethylsilyl Ester as a Stereochemically Defined Reagent

D-alanine, the unnatural enantiomer of the naturally occurring L-alanine, is a valuable chiral building block in its own right. Its incorporation into peptides can enhance their resistance to enzymatic degradation. When D-alanine is converted to its trimethylsilyl ester, it becomes a stereochemically defined reagent that combines the advantages of a protected amino acid with a specific, predetermined three-dimensional arrangement.

The synthesis of this compound involves the reaction of D-alanine with a suitable silylating agent. prepchem.com This reagent can then be used in subsequent synthetic steps, such as peptide coupling, with the confidence that the stereochemical integrity of the D-alanine unit will be maintained. thieme-connect.com The use of such stereochemically pure reagents is critical in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The predictable stereochemistry of this compound allows for precise control over the formation of new stereocenters in the target molecule.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | L-Alanine Trimethylsilyl Ester |

| Molecular Formula | C6H15NO2Si | C6H15NO2Si nih.gov |

| Molecular Weight | 161.27 g/mol | 161.27 g/mol nih.gov |

| Stereochemistry | D-configuration (R) | L-configuration (S) |

| Typical Use | Chiral building block google.com | Chiral building block nih.gov |

| Synthesis Method | Silylation of D-alanine prepchem.com | Silylation of L-alanine google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15NO2Si |

|---|---|

Molecular Weight |

161.27 g/mol |

IUPAC Name |

trimethylsilyl (2R)-2-aminopropanoate |

InChI |

InChI=1S/C6H15NO2Si/c1-5(7)6(8)9-10(2,3)4/h5H,7H2,1-4H3/t5-/m1/s1 |

InChI Key |

OTZAXEIMULLWKT-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C(=O)O[Si](C)(C)C)N |

Canonical SMILES |

CC(C(=O)O[Si](C)(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for D Alanine Trimethylsilyl Ester

Direct Silylation Approaches

Direct silylation is a favored method for preparing trimethylsilyl (B98337) esters of amino acids due to its straightforward nature. The key is the reaction of the carboxylic acid functional group of D-alanine with a silylating agent.

Utilizing Chlorotrimethylsilane (B32843) (TMS-Cl) and Organic Bases

A prevalent method for the synthesis of D-alanine trimethylsilyl ester involves the reaction of D-alanine with chlorotrimethylsilane (TMS-Cl). This reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to drive the reaction to completion and prevent unwanted side reactions. colostate.edu This is accomplished by the addition of a stoichiometric amount of an organic base.

The silylation of amino acids with TMS-Cl is typically conducted in aprotic solvents to avoid hydrolysis of the silylating agent and the resulting ester. sid.ir The choice of solvent can influence the reaction rate and solubility of the reactants. Polar aprotic solvents are often preferred as they can facilitate the reaction. gelest.com Common solvents employed for this purpose are summarized in the table below.

Table 1: Common Solvent Systems for Silylation with TMS-Cl

| Solvent | Type | Rationale for Use |

| Diethyl Ether | Aprotic | A nonpolar organic solvent suitable for the reagent and products. gelest.com |

| Tetrahydrofuran (THF) | Polar Aprotic | A polar solvent that can help facilitate the reaction. gelest.comunishivaji.ac.in |

| Dimethylformamide (DMF) | Polar Aprotic | Reactions are often significantly faster in Lewis basic solvents like DMF. unishivaji.ac.innih.gov |

The reaction is often performed at room temperature, although gentle heating or reflux may be necessary in some cases to ensure completion. unishivaji.ac.in It is crucial to maintain anhydrous (dry) conditions, as the presence of water can lead to the hydrolysis of TMS-Cl. colostate.edusid.ir

The reaction between D-alanine and TMS-Cl liberates one equivalent of hydrogen chloride (HCl). colostate.edu Organic bases are added, typically in a slight molar excess, to act as "HCl acceptors" or scavengers. gelest.comunishivaji.ac.in This neutralization is critical because the presence of acid can lead to the formation of amine salts and other side reactions. colostate.edu The base reacts with HCl to form a salt, which often precipitates from the reaction mixture and can be removed by filtration. unishivaji.ac.in

Commonly used bases include tertiary amines like triethylamine (B128534) and pyridine, as well as imidazole. unishivaji.ac.in Triethylamine is frequently used to drive the reaction to full conversion. nih.govacs.org Imidazole can also serve as a catalyst in silylation reactions. acs.orgresearchgate.net

Table 2: Organic Bases Used in Silylation with TMS-Cl

| Base | Function | Byproduct Formed |

| Triethylamine (TEA) | HCl Scavenger | Triethylammonium (B8662869) chloride |

| Pyridine | HCl Scavenger & Solvent | Pyridinium chloride |

| Imidazole | HCl Scavenger & Catalyst | Imidazolium chloride |

The efficiency of the silylation reaction is highly dependent on the exclusion of moisture from the reaction system. sid.ir The use of dry solvents and reagents is paramount for achieving a high yield of the desired this compound. colostate.edusid.ir The reaction's progress can be monitored, but analysis by methods like thin-layer chromatography (TLC) can be complicated by the easy hydrolysis of the silyl (B83357) ester on the silica (B1680970) plate. sid.ir

Purification of the final product can present challenges. unishivaji.ac.in The primary byproduct, the hydrochloride salt of the organic base (e.g., triethylammonium chloride), is a solid that is typically removed by filtration. unishivaji.ac.in However, any excess base or unreacted starting materials must be removed in subsequent work-up steps. The volatility of the TMS ester allows for purification by distillation, which also helps to remove more volatile impurities.

Employing Hexamethyldisilazane (B44280) (HMDS)

Hexamethyldisilazane, (CH₃)₃SiNHSi(CH₃)₃, is another effective silylating agent. It offers the advantage that the only byproduct of the reaction with a carboxylic acid is ammonia, a volatile gas that can be easily removed from the reaction mixture. However, HMDS is a less powerful silylating agent than TMS-Cl, and its reactions can be sluggish. To enhance the reaction rate, a catalyst is often required.

To overcome the lower reactivity of HMDS, various catalytic systems are employed to accelerate the silylation of carboxylic acids like D-alanine. Acid catalysts are particularly effective. unishivaji.ac.in The catalyst protonates the silylating agent, making it more reactive. unishivaji.ac.in A small amount of a strong acid or a Lewis acid can significantly improve the reaction rate and yield.

A variety of catalysts have been shown to be effective in promoting silylation with HMDS. These include other silylating agents like TMS-Cl and TMSI, as well as inorganic and organic acids. Iodine has also been reported as an effective catalyst for these reactions. sid.ir

Table 3: Catalytic Systems for Silylation with HMDS

| Catalyst | Type | Role |

| Chlorotrimethylsilane (TMS-Cl) | Acid Catalyst | Accelerates the reaction; a combination of HMDS and TMS-Cl can be used to produce ammonium (B1175870) chloride as the byproduct. |

| Hydrogen Chloride (HCl) | Acid Catalyst | A small amount can significantly speed up the otherwise slow reaction. |

| Sulfuric Acid (H₂SO₄) | Acid Catalyst | Acts as a proton source to activate the HMDS. |

| Iodine (I₂) | Lewis Acid Catalyst | An effective catalyst for the silylation of hydroxy compounds with HMDS. sid.ir |

| Trimethylsilyl iodide (TMSI) | Acid Catalyst | A powerful silylating agent that can also act as a catalyst. |

Two-Step Trimethylsilylation Protocols for Comprehensive Derivatization

For comprehensive derivatization of amino acids like D-alanine, which possess multiple reactive functional groups (a carboxylic acid and a primary amine), two-step trimethylsilylation protocols are often employed to ensure complete conversion. These methods are particularly useful when dealing with complex biological samples for metabolomic analysis. researchgate.net A common and effective two-step method involves the sequential use of two different silylating agents with varying reactivity. researchgate.net

The general principle of this two-step approach is as follows:

First Step: The sample containing D-alanine is first treated with a milder silylating agent. Hexamethyldisilazane (HMDS) is frequently used in this step. HMDS selectively reacts with the most acidic proton in the molecule, which is the hydrogen of the carboxylic acid group (-COOH), converting it into a trimethylsilyl ester. This initial reaction is typically performed in a suitable solvent like acetonitrile (B52724). researchgate.net

Second Step: Following the initial esterification, a more potent silylating agent is introduced to derivatize the less reactive functional groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful reagent commonly used for this purpose. researchgate.net It effectively silylates the nitrogen atom of the primary amine group (-NH2), forming an N-trimethylsilyl amine.

This sequential addition of reagents ensures a high yield of the fully derivatized product, N,O-bis(trimethylsilyl)-D-alanine, where both the carboxyl and amino groups are protected by trimethylsilyl (TMS) moieties. This comprehensive derivatization is crucial for techniques like gas chromatography, as it significantly increases the volatility and thermal stability of the amino acid. researchgate.net A key advantage of this protocol is its applicability to aqueous samples, often allowing for direct derivatization without extensive sample pretreatment. researchgate.net

Preparation of N-Protected D-Alanine Trimethylsilyl Esters

In organic synthesis, particularly in peptide chemistry, it is often necessary to protect the amino group of D-alanine before activating the carboxyl group as a trimethylsilyl ester. This strategy prevents unwanted side reactions at the N-terminus, such as self-polymerization, and allows for selective C-terminal functionalization.

The trimethylsilyl ester of N-protected D-alanine is a valuable reactive intermediate. Due to its high reactivity and sensitivity to moisture, it is typically generated in situ and used immediately in a subsequent reaction without isolation. The process involves treating an N-protected D-alanine with a silylating agent, such as trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS), often in the presence of a base like triethylamine in an aprotic solvent. nih.gov

The resulting N-protected this compound is highly soluble in organic solvents and serves as an activated form of the amino acid. This activation facilitates nucleophilic attack at the carbonyl carbon. A primary application is in peptide bond formation, where the in situ generated silyl ester reacts readily with the amino group of another amino acid ester to form a dipeptide. This method offers mild reaction conditions and straightforward workup procedures. nih.gov

The introduction of these groups onto D-alanine is achieved through well-established protocols:

t-Butoxycarbonyl (Boc) protection: D-alanine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a mixed aqueous-organic solvent system.

9-Fluorenylmethyloxycarbonyl (Fmoc) protection: This group is typically introduced by reacting D-alanine with an activated Fmoc derivative, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions (e.g., sodium bicarbonate in aqueous dioxane).

Carboxybenzyl (Cbz) protection: The Cbz group is attached by reacting D-alanine with benzyl (B1604629) chloroformate (Cbz-Cl) under aqueous alkaline conditions, known as the Schotten-Baumann reaction.

| Protecting Group | Abbreviation | Reagent | Typical Reaction Conditions |

|---|---|---|---|

| t-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous base (e.g., NaOH, NaHCO₃) in solvent like dioxane or THF |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Aqueous sodium bicarbonate in dioxane |

| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous base (e.g., NaOH) at low temperature |

Orthogonal protection is a fundamental concept in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. thieme-connect.de When considering the synthesis of N-unblocked this compound from an N-protected precursor, the lability of the different groups under various conditions is paramount.

The trimethylsilyl ester is an exceptionally labile protecting group. It is readily cleaved by protic solvents like water or methanol (B129727), and by mild acidic or basic conditions. This high sensitivity makes it challenging to find deprotection conditions for common N-blocking groups that would leave the silyl ester intact.

The deprotection conditions for Boc, Fmoc, and Cbz groups are distinct and form an orthogonal set among themselves, but their compatibility with a trimethylsilyl ester is limited: thieme-connect.desigmaaldrich.com

Boc Group: Removed under strong acidic conditions, typically with trifluoroacetic acid (TFA). These conditions would instantaneously cleave a trimethylsilyl ester.

Fmoc Group: Removed by mild bases, such as a 20% solution of piperidine (B6355638) in DMF. sigmaaldrich.com These basic conditions would also lead to the rapid hydrolysis of the silyl ester.

Cbz Group: Typically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst). While these conditions are neutral, the presence of any protic solvent or byproduct would likely cleave the silyl ester.

Therefore, generating an N-unblocked this compound via deprotection of an N-protected precursor is generally not a viable strategy. The trimethylsilyl ester is best regarded as a transient species for carboxyl activation rather than a stable protecting group that can survive subsequent reaction steps. nih.gov

| Protecting Group | Deprotection Reagent/Condition | Trimethylsilyl Ester Stability |

|---|---|---|

| t-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Unstable (Immediate cleavage) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% Piperidine/DMF) | Unstable (Rapid cleavage) |

| Carboxybenzyl (Cbz) | Catalytic Hydrogenolysis (H₂/Pd-C) | Potentially unstable; sensitive to reaction conditions and workup |

Specialized Synthetic Routes (e.g., for Analytical Purposes)

For analytical applications, particularly gas chromatography-mass spectrometry (GC-MS), D-alanine must be chemically modified to increase its volatility and thermal stability. sigmaaldrich.comthermofisher.com Silylation is the most common derivatization technique used for this purpose, converting the polar -COOH and -NH₂ groups into nonpolar trimethylsilyl derivatives. sigmaaldrich.com

Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are two of the most powerful and widely used silylating reagents for the analysis of amino acids. researchgate.net These reagents react with all active hydrogens in the D-alanine molecule, resulting in the formation of N,O-bis(trimethylsilyl)-D-alanine. wvu.edu

The derivatization procedure is typically a one-step process:

A dried sample of D-alanine is placed in a reaction vial.

The silylating reagent (BSA or BSTFA) is added, often along with a solvent such as acetonitrile or pyridine. For less reactive compounds, a catalyst like trimethylchlorosilane (TMCS) is frequently added to the reagent mixture (e.g., BSTFA + 1% TMCS) to enhance reactivity. sigmaaldrich.com

The mixture is heated, commonly at temperatures between 60°C and 100°C, for a period ranging from a few minutes to several hours to ensure the reaction goes to completion. researchgate.netsigmaaldrich.com

Both BSA and BSTFA are highly effective, but BSTFA is often preferred due to the greater volatility of its byproducts (N-methyltrifluoroacetamide and trifluoroacetamide), which elute early in the chromatogram and are less likely to interfere with the analysis of the derivatized analyte. sigmaaldrich.com The resulting trimethylsilyl derivatives are significantly more volatile and less polar than the parent amino acid, allowing for excellent separation and detection by GC-MS. wvu.edu

| Feature | Bis(trimethylsilyl)acetamide (BSA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

|---|---|---|

| Reactivity | Strong silylating agent | Very strong silylating agent, generally more reactive than BSA |

| Byproducts | N-methyl-N-(trimethylsilyl)acetamide | N-methyltrifluoroacetamide, trimethylsilyl trifluoroacetate |

| Volatility of Byproducts | Less volatile | More volatile, less likely to interfere with analysis sigmaaldrich.com |

| Common Usage | Widely used for derivatization of polar compounds | Very common for amino acids; often used with 1% TMCS catalyst sigmaaldrich.com |

| Reaction Conditions | Heating (e.g., 60°C for 5-10 min) is often required researchgate.net | Heating (e.g., 100°C for 30 min) optimizes reaction wvu.edu |

Esterification with Methanol using Trimethylchlorosilane for Methyl Esters (Indirect Relevance)

While not a direct method for the synthesis of this compound, the esterification of amino acids using a combination of methanol and trimethylchlorosilane (TMSCl) provides valuable context and involves similar reagents. This method leads to the formation of the corresponding methyl ester, in this case, D-alanine methyl ester, and is relevant due to the in situ generation of hydrochloric acid (HCl), which catalyzes the reaction. nih.govnih.gov

The reaction of trimethylchlorosilane with methanol produces HCl and methoxytrimethylsilane. nih.gov The generated anhydrous HCl then acts as a catalyst for the Fischer esterification of the carboxylic acid group of D-alanine with methanol. commonorganicchemistry.com This process is advantageous as it avoids the direct use of gaseous HCl, which can be cumbersome and hazardous. The reaction is typically carried out at room temperature and offers good to excellent yields of the amino acid methyl ester hydrochloride. nih.gov

A general procedure involves suspending the amino acid in methanol, followed by the slow addition of trimethylchlorosilane. The mixture is stirred at room temperature for a specified period, after which the solvent is removed to yield the amino acid methyl ester hydrochloride. nih.gov For amino acids with poor solubility, the reaction time may be extended. nih.gov

The TMSCl/methanol system is considered a convenient and efficient method for the esterification of various amino acids. nih.gov The mild reaction conditions and simple workup procedures make it an attractive alternative to other methods that may require harsher conditions or more complex setups. nih.gov

General Reaction Scheme:

D-Alanine + CH₃OH + (CH₃)₃SiCl → D-Alanine Methyl Ester · HCl + (CH₃)₃SiOCH₃

Below is a table summarizing typical reaction conditions for the esterification of alanine (B10760859) (L-alanine is often used as a representative example in literature) to its methyl ester using this method.

| Parameter | Value | Reference |

| Reactant | L-Alanine | nih.gov |

| Reagents | Methanol, Trimethylchlorosilane | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Reaction Time | 12 hours | nih.gov |

| Product | L-Alanine methyl ester hydrochloride | nih.gov |

| Yield | 98% | nih.gov |

Reactivity Profiles and Transformational Chemistry of D Alanine Trimethylsilyl Ester

Carboxyl Group Activation and Coupling Reactions

The trimethylsilyl (B98337) ester group is primarily a protective group for the carboxylic acid functionality. However, its lability and electronic nature influence the course of subsequent coupling reactions. The silicon-oxygen bond is susceptible to cleavage, and the ester can be considered an activated form of the carboxylic acid, particularly when reacting with a suitable nucleophile. This activation is central to its application in forming amide bonds.

Recent methodologies have emphasized the utility of in situ silylation of unprotected amino acids to facilitate peptide bond formation in a one-pot manner. organic-chemistry.orgchemrxiv.org This approach, which transiently generates species like D-alanine trimethylsilyl ester, circumvents the need for traditional multi-step protection and deprotection schemes, leading to more efficient and environmentally benign syntheses. organic-chemistry.orgchemrxiv.org

Amide Bond Formation in Peptide Synthesis

The formation of an amide (peptide) bond is a cornerstone of peptide chemistry. chempep.com this compound serves as the carboxyl component (C-terminus) in a coupling reaction with an amino component (N-terminus) of another amino acid or peptide. The general principle involves the nucleophilic attack of the amino group on the carbonyl carbon of the silyl (B83357) ester, leading to the formation of a tetrahedral intermediate which then collapses to form the peptide bond and release a silylanol, which typically decomposes to a stable siloxane.

While less common than standard Fmoc or Boc strategies, the use of trialkylsilyl esters in solid-phase peptide synthesis has been described. google.com In a modified SPPS workflow, an N-terminally protected amino acid can be coupled to a resin-bound amino acid whose carboxyl group is protected as a silyl ester. Alternatively, a resin-bound amino acid can have its amino group couple with an incoming N-protected amino acid silyl ester. A key advantage is the mild conditions required for silyl ester cleavage, often a simple treatment with methanol (B129727), which is orthogonal to many other protecting groups used in SPPS. google.com

A general sequence in SPPS could involve the following steps:

Anchoring the first amino acid to the solid support.

Deprotection of the N-terminus.

Coupling with the next N-protected amino acid, for instance, N-Boc-D-alanine trimethylsilyl ester.

Cleavage of the silyl ester to liberate the carboxyl group for the subsequent coupling step. google.com

The stability of the silyl ester is a critical factor; trimethylsilyl esters can be labile, whereas more sterically hindered esters like t-butyldimethylsilyl (TBDMS) esters offer greater stability throughout the synthetic sequence. google.com

| Parameter | Description | Relevance to D-alanine TMS/TBDMS Ester in SPPS |

| Solid Support | Insoluble polymer resin (e.g., Polystyrene, Polyamide). chempep.com | The choice of resin must be compatible with the silylation and cleavage conditions. |

| Nα-Protecting Group | Temporary protection for the amino group (e.g., Fmoc, Boc). peptide.com | Must be stable during silyl ester formation and orthogonal to its cleavage. |

| Coupling Reagent | Promotes amide bond formation (e.g., DCC, HOBt). google.com | Used to activate the liberated carboxyl group after silyl ester cleavage. google.com |

| Silyl Ester Cleavage | Removal of the silyl group to deprotect the carboxylate. | Typically achieved with mild reagents like methanol or methanol/acetic acid. google.com |

Solution-phase synthesis was the original method for creating peptides and remains valuable for large-scale production and for synthesizing complex peptides not amenable to SPPS. nih.govnih.govekb.eg The use of trialkylsilyl esters of amino acids is well-suited for solution-phase methodologies. google.com In this context, an N-protected amino acid's carboxylic acid is activated and then reacted with the amino group of this compound. google.com The resulting dipeptide retains the silyl ester at its C-terminus, which can be easily hydrolyzed during workup or carried on to the next step.

A significant advancement in this area is the one-pot synthesis approach where transient silylation is key. organic-chemistry.orgacs.org In such a system, two different silylating reagents can be used to simultaneously activate the C-terminus of one amino acid (forming a silyl ester) and mask the N-terminus of another (forming an N-silylamine). organic-chemistry.org This allows for direct coupling without the isolation of intermediates.

| Reactant 1 (Carboxyl Component) | Reactant 2 (Amino Component) | Coupling Conditions | Product | Yield |

| Boc-L-Phe-OH | H-D-Ala-OTMS (formed in situ) | Silylating agents (e.g., HSi[OCH(CF3)2]3, MTBSTFA), CsF, Imidazole organic-chemistry.org | Boc-L-Phe-D-Ala-OH | High (>95%) organic-chemistry.org |

| Z-L-Val-OH | H-D-Ala-OTMS (formed in situ) | Silylating agents, catalysts organic-chemistry.org | Z-L-Val-D-Ala-OH | High (>95%) organic-chemistry.org |

This table is illustrative of modern one-pot methods where this compound would be formed as a transient intermediate. Yields are based on reported results for similar couplings. organic-chemistry.org

The formation of a peptide bond is a type of nucleophilic acyl substitution or acyl transfer reaction. youtube.com The reaction proceeds through a common general mechanism. youtube.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amino component attacks the electrophilic carbonyl carbon of the this compound.

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, high-energy tetrahedral intermediate with a negative charge on the oxygen.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The electrons from the negatively charged oxygen reform the C=O double bond.

Leaving Group Departure: Simultaneously, the bond to the leaving group, in this case, the trimethylsiloxy group (-OSi(CH₃)₃), breaks. The trimethylsilanolate anion is a good leaving group, and its departure is thermodynamically favorable. It is subsequently protonated during workup or reacts to form stable byproducts like hexamethyldisiloxane.

This process extends the peptide chain, with the former amino component now becoming the new C-terminus (as a silyl ester if the reaction is performed with another silyl ester) ready for the next coupling cycle. The use of silyl esters is advantageous as it can proceed without strong activating agents that might cause side reactions like racemization. organic-chemistry.orgchemrxiv.org The stereochemical integrity of the D-alanine chiral center is generally well-preserved under these conditions. organic-chemistry.org

Reactions with Activated Carboxylic Acid Derivatives

This compound, with its free amino group, can act as a nucleophile and react with various activated carboxylic acid derivatives. This is the basis of peptide bond formation where the incoming amino acid is "activated." Common activated derivatives include acyl chlorides, acyl azides, active esters (e.g., N-hydroxysuccinimide esters), and symmetrical or mixed anhydrides.

The reaction follows the same general nucleophilic acyl substitution mechanism described above, where the amino group of the D-alanine silyl ester attacks the activated carbonyl carbon, leading to the displacement of the activating group.

| Activated Carboxylic Acid Derivative | General Structure | Leaving Group |

| Acyl Chloride | R-CO-Cl | Cl⁻ |

| Active Ester (NHS) | R-CO-ON(COCH₂)₂ | N-hydroxysuccinimide anion |

| Anhydride | R-CO-O-CO-R' | R'-COO⁻ |

The choice of activated derivative and reaction conditions can be tuned to optimize yield and minimize side reactions. The trimethylsilyl ester at the C-terminus of the D-alanine moiety remains intact during these coupling reactions, provided that aqueous or protic conditions are avoided until the desired workup stage.

Stereochemical Integrity and Control in Reactions of this compound

The utility of this compound as a building block in synthetic chemistry, particularly in peptide synthesis and the creation of chiral molecules, is fundamentally dependent on the preservation of its stereochemical integrity. The chiral center at the α-carbon is susceptible to epimerization under certain reaction conditions. Therefore, a thorough understanding of the factors that govern stereochemical outcomes is crucial for its effective application.

Retention of Configuration during Esterification and Coupling

The preparation of this compound and its subsequent use in coupling reactions must be conducted under conditions that preserve the D-configuration at the α-carbon. The process of silylation itself is generally considered a mild reaction that does not compromise the chiral center.

Esterification: The formation of the trimethylsilyl (TMS) ester from D-alanine can be achieved with high stereochemical fidelity. Methods employing silylating agents like trimethylchlorosilane (TMSCl) in an appropriate solvent are designed to be mild enough to prevent racemization. nih.gov For instance, a common procedure involves the reaction of the amino acid with TMSCl in methanol at room temperature, which has been shown to produce amino acid methyl esters with little racemization. nih.gov The direct silylation to form the TMS ester is similarly mild. Research on the synthesis of the L-enantiomer, (L)-(trimethylsilyl)alanine, has demonstrated that complex multi-step syntheses involving silylated intermediates can proceed with very high enantiomeric excess (98% ee), indicating that the silyl groups and the reaction conditions used for their introduction and subsequent transformations are compatible with maintaining high optical purity. researchgate.net

Coupling Reactions: When this compound is used as a nucleophile (after deprotection of the amino group if it is also silylated) or as a carboxyl component (after N-protection and activation), the conditions of the coupling reaction are critical for maintaining stereochemical integrity. Modern peptide bond-forming reactions mediated by hydrosilanes have been shown to proceed without any epimerization for a wide range of amino acids. acs.org These methods often involve the in situ generation of silyl esters, which then react cleanly to form the amide bond, highlighting the compatibility of silyl esters with epimerization-free coupling protocols. acs.orgchemrxiv.org

Factors Influencing Potential Epimerization/Racemization

The primary risk to the stereochemical integrity of this compound arises during its use as a carboxyl component in coupling reactions, particularly after the nitrogen atom has been acylated. Under these conditions, the α-proton becomes acidified and susceptible to abstraction by a base, which can lead to epimerization (conversion to the L-enantiomer) or full racemization. Two primary mechanisms are responsible for this loss of stereochemical purity. mdpi.com

Direct Enolization: A base can directly abstract the α-proton to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of D and L enantiomers. mdpi.com This pathway is more significant with highly acidic α-protons and strong bases.

Oxazolone (B7731731) Formation: This is the most common pathway for racemization in peptide synthesis. mdpi.comnih.gov An N-acylated D-alanine, when activated at its carboxyl group for coupling, can undergo intramolecular cyclization to form a 5(4H)-oxazolone. researchgate.net The oxazolone intermediate has an acidic proton at the C4 position which is readily abstracted by base to form a symmetric, aromatic oxazole (B20620) anion. Subsequent reaction with a nucleophile (e.g., an amino acid ester) can occur from either face of the planar intermediate, resulting in significant racemization. peptide.comresearchgate.net Urethane-based protecting groups like Fmoc or Boc on the nitrogen atom are known to significantly suppress oxazolone formation compared to simple acyl groups (e.g., Acetyl or Benzoyl), thereby reducing the risk of racemization. researchgate.net

Several factors have been shown to influence the rate of epimerization during coupling reactions:

Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases generally lead to higher rates of racemization. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred over stronger bases such as N,N-diisopropylethylamine (DIEA). highfine.com

Coupling Reagent: The choice of coupling reagent affects the degree of activation of the carboxyl group and thus the propensity for oxazolone formation and subsequent racemization. The extent of racemization can vary significantly between different classes of reagents (e.g., carbodiimides vs. phosphonium (B103445) salts vs. uronium salts). nih.gov The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard practice to minimize epimerization. peptide.comhighfine.com

Solvent and Temperature: Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp Reactions are typically run at lower temperatures (e.g., 0 °C) to minimize the risk of racemization. u-tokyo.ac.jp

The following table summarizes representative data on how coupling conditions can affect the level of epimerization. While this data is for Fmoc-L-His(Trt)-OH, the principles are directly applicable to N-protected D-alanine derivatives.

| Coupling Reagent | Base | Temperature (°C) | D-Product Formed (%) | Reference |

|---|---|---|---|---|

| DIC/Oxyma | DIEA | RT | 1.8 | nih.gov |

| DIC/Oxyma | DIEA | 55 | 31.0 | nih.gov |

| HBTU | DIEA | RT | 12.2 | nih.gov |

| HATU | NMM | RT | 14.0 | nih.gov |

| COMU | DIEA | RT | 17.0 | nih.gov |

Asymmetric Transformations Utilizing D-Configuration

In asymmetric synthesis, this compound primarily serves as a chiral synthon or chiral building block . nih.gov Rather than acting as an external catalyst or chiral auxiliary to induce stereochemistry in a separate prochiral molecule, its own D-configured stereocenter is incorporated into the final product, defining the absolute stereochemistry at that position.

The incorporation of D-alanine is a key strategy in medicinal chemistry for the synthesis of peptides and peptidomimetics with enhanced properties. nih.gov For example:

Enzymatic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically recognize only L-amino acids. This leads to a longer biological half-life.

Conformational Constraint: The presence of a D-amino acid residue induces specific turns and secondary structures in a peptide chain that are different from those adopted by all-L-peptides. This conformational constraint can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for biological targets like receptors or enzymes. nih.gov

Novel Scaffolds: D-Phenylalanine derivatives, for instance, are crucial chiral building blocks for various active pharmaceutical ingredients (APIs), including antibiotics and antidiabetic agents. nih.gov The principles of utilizing the D-configuration are general, and D-alanine serves a similar role in constructing specific chiral targets.

The synthesis of these complex molecules relies on the efficient and stereochemically pure incorporation of the D-alanine unit. Using the trimethylsilyl ester derivative facilitates this process by providing a reactive carboxyl component that, under carefully controlled, racemization-free coupling conditions, ensures that the D-configuration is transferred intact to the final product. acs.orgrsc.org

Applications in Advanced Organic Synthesis and Methodology Development

D-Alanine Trimethylsilyl (B98337) Ester as a Chiral Building Block

The inherent chirality of D-alanine makes its trimethylsilyl ester derivative a powerful tool for introducing stereocenters with high fidelity. The trimethylsilyl group serves a dual purpose: it protects the carboxylic acid functionality, preventing unwanted side reactions, and it can also influence the stereochemical outcome of subsequent transformations.

Incorporation of D-Amino Acid Residues into Peptidic Structures

The incorporation of D-amino acids into peptide structures is a widely employed strategy to enhance their biological activity and stability. nih.gov D-alanine trimethylsilyl ester serves as a convenient precursor for the introduction of D-alanine residues during peptide synthesis. The trimethylsilyl group acts as a protecting group for the carboxylic acid, allowing for the selective formation of a peptide bond at the amino group. This approach has been particularly useful in solid-phase peptide synthesis (SPPS), where the silyl (B83357) ester can be readily cleaved under mild conditions to liberate the carboxylic acid for subsequent coupling reactions. google.com

The use of trialkylsilyl esters of amino acids in peptide synthesis offers a novel procedure where successive amino acids are added to the growing peptide chain at the carboxy-terminal end. google.com This method takes advantage of the stability of the silyl ester during coupling and its facile removal when required.

Synthesis of D-Peptides and Modified Peptide Analogs with Enhanced Stability

Peptides composed entirely of D-amino acids, known as D-peptides, exhibit remarkable resistance to proteolytic degradation by naturally occurring L-specific proteases. nih.gov This enhanced stability makes them attractive candidates for therapeutic applications. The synthesis of D-peptides can be efficiently achieved using D-amino acid building blocks, including this compound.

By employing silyl-protected D-amino acids, chemists can construct peptide chains with unnatural stereochemistry, leading to analogs with prolonged half-lives in biological systems. The general strategy involves the sequential coupling of these chiral building blocks, often on a solid support, to yield the desired D-peptide sequence.

| Peptide Modification Strategy | Resulting Property | Reference |

| Incorporation of D-amino acids | Enhanced proteolytic stability | nih.gov |

| Synthesis of D-peptides | Resistance to L-specific proteases | nih.gov |

| Use of silyl protecting groups | Facile deprotection under mild conditions | google.com |

Role in the Synthesis of Chiral Amines and Other Enantiopure Compounds

Chiral amines are crucial components of many pharmaceuticals and agrochemicals. yale.edu this compound can serve as a versatile chiral precursor for the synthesis of a variety of enantiopure amines. The amino group of the D-alanine moiety can be retained while the protected carboxyl group is transformed into other functionalities.

For instance, the reduction of the trimethylsilyl ester to the corresponding alcohol, followed by further chemical manipulation, can lead to the synthesis of chiral amino alcohols, which are themselves valuable building blocks in asymmetric synthesis. mdpi.com The stereocenter from the original D-alanine is preserved throughout the synthetic sequence, ensuring the enantiopurity of the final product.

Precursor for Optically Active α-Vinylglycine and Related Structures

Optically active α-vinylglycine is a non-proteinogenic amino acid that serves as a key intermediate in the synthesis of various complex natural products and pharmaceuticals. nih.gov While direct synthetic routes from this compound are not extensively documented, the structural framework of D-alanine provides a logical starting point for accessing such unsaturated amino acids.

A plausible synthetic strategy would involve the conversion of the trimethylsilyl ester to a suitable leaving group at the β-position, followed by an elimination reaction to introduce the vinyl moiety. The stereochemistry at the α-carbon would be retained from the starting D-alanine, yielding the desired optically active α-vinylglycine derivative.

Chiral Auxiliaries in Asymmetric Synthesis (e.g., for β-trimethylsilyl alanine)

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While the use of this compound as a chiral auxiliary is not a commonly reported application, the principles of asymmetric synthesis suggest its potential in this role.

In a hypothetical scenario, the chiral D-alanine moiety could be attached to a prochiral molecule to form a diastereomeric intermediate. Subsequent reactions would then be directed by the stereocenter of the D-alanine, leading to the preferential formation of one enantiomer of the product. After the desired transformation, the D-alanine auxiliary could be cleaved and potentially recycled.

Conversely, chiral auxiliaries are instrumental in the synthesis of novel amino acids. For example, the synthesis of (L)-(trimethylsilyl)alanine has been accomplished with high diastereoselectivity using hydroxypinanone as a chiral inductor. nih.gov A similar strategy could theoretically be employed with a D-alanine-derived chiral auxiliary to synthesize β-trimethylsilyl D-alanine.

| Asymmetric Synthesis Strategy | Description | Key Feature |

| Chiral Building Block | A molecule with one or more stereocenters that is incorporated into a larger structure. | The chirality is retained in the final product. |

| Chiral Auxiliary | A temporary chiral group that directs the stereochemistry of a reaction on a prochiral substrate. | The auxiliary is removed after the reaction. |

Chiral Dehydroamino Acid Building Blocks

Dehydroamino acids are non-proteinogenic amino acids characterized by a double bond between the α- and β-carbons. wikipedia.org These residues are found in a variety of natural products and are valuable for introducing conformational constraints into peptides and as intermediates for the synthesis of other unnatural amino acids. researchgate.net

The synthesis of chiral dehydroamino acid derivatives can be envisioned starting from this compound. A potential route would involve the introduction of a leaving group at the β-position of the alanine (B10760859) side chain, followed by a base-mediated elimination reaction. The stereocenter at the α-carbon would influence the geometry of the resulting double bond, providing a pathway to enantiomerically enriched Z- or E-dehydroamino acid derivatives.

Derivatization Strategies for Analytical Characterization and Quantification

Derivatization is a chemical modification process used to convert a compound into a product with properties more amenable to a particular analytical method. colostate.edu For amino acids like D-alanine, this typically involves masking the polar carboxyl (-COOH) and amino (-NH2) groups to enhance their performance in gas chromatography. sigmaaldrich.com

Gas chromatography is a powerful technique for separating and analyzing complex mixtures, but it requires that the analytes be volatile and thermally stable. phenomenex.blogyoutube.com The polar nature of D-alanine, due to its amino and carboxylic acid groups, results in strong intermolecular hydrogen bonding, giving it a high boiling point and low volatility, making it unsuitable for direct GC analysis. sigmaaldrich.com Silylation, the process of replacing active hydrogen atoms in these polar groups with a non-polar trimethylsilyl (TMS) group, is a common and effective derivatization strategy to overcome this limitation. phenomenex.bloggcms.cz

The conversion of D-alanine to its trimethylsilyl ester is a prime example of enhancing analytical suitability through derivatization. The reaction involves a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with the active hydrogens on the carboxyl and amino groups of D-alanine. researchgate.net This replacement of polar O-H and N-H bonds with non-polar Si-C and Si-N bonds effectively masks the polar functionalities. phenomenex.blog

The resulting D-alanine trimethylsilyl derivative exhibits significantly reduced polarity and is no longer capable of forming strong hydrogen bonds. youtube.com This chemical modification leads to a substantial increase in the molecule's vapor pressure and a lower boiling point, making it sufficiently volatile for analysis in the gaseous phase. colostate.eduphenomenex.blog Furthermore, the derivatization process can improve the thermal stability of the analyte, preventing its decomposition at the high temperatures often required in the GC inlet and column. youtube.comdntb.gov.ua

In metabolomics and other fields requiring the analysis of complex biological samples, it is often necessary to quantify multiple polar compounds in a single analytical run. Research has demonstrated effective methods for the simultaneous derivatization of various polar metabolites, including alanine, from aqueous samples. A simple two-step method has been developed using hexamethyldisilazane (B44280) (HMDS) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This approach allows for the direct silylation of a mixture of compounds such as lactate, glycerol, succinate, glucose, and alanine without extensive sample pretreatment, streamlining the analytical workflow for GC-MS/MS analysis. researchgate.net

The formation of silyl derivatives of D-alanine is crucial for its reliable quantification in metabolic and protein kinetic studies using GC-MS. nih.gov Different silylating reagents can be used, and their selection impacts the performance of the analytical method. A comparative study evaluated two derivatization reagents, N,N-dimethylformamide dimethyl acetal (B89532) (methyl-8 reagent) and N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA), for the analysis of alanine and its deuterated isotopologues. nih.gov While both reagents were suitable, the derivative formed by MTBSTFA, a tert-butyldimethylsilyl (TBDMS) derivative, demonstrated superior performance in key analytical metrics. nih.gov The TBDMS derivative is noted for being more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

The study highlighted that the MTBSTFA derivative provided a better linear regression fit, higher sensitivity, and greater reproducibility, making it the preferred choice for reliable and sensitive quantitative analysis in D2O-based metabolic studies. nih.gov

| Parameter | Methyl-8 Derivative | MTBSTFA (TBDMS) Derivative |

|---|---|---|

| Linear Regression Fit | Suitable | Superior |

| Sensitivity | Good | Higher |

| Reproducibility | Good | Greater |

| Column Stability | Caused severe column damage | No significant damage reported |

Assessing the enantiomeric purity of D-alanine—that is, determining the amount of its L-alanine counterpart present in a sample—requires a chiral-selective analytical method. While converting D-alanine to its trimethylsilyl ester is a necessary step to enable GC analysis, the TMS group itself is achiral and does not allow for the separation of the D and L enantiomers. The separation is achieved by introducing a source of chirality into the analytical system.

This can be accomplished in two primary ways following the initial achiral derivatization:

Chiral Stationary Phase: The derivatized sample, containing the trimethylsilyl esters of both D- and L-alanine, is injected onto a GC column that has a chiral stationary phase. cat-online.comsigmaaldrich.com These specialized columns contain a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated for individual detection and quantification. sigmaaldrich.com

Chiral Derivatization: An alternative, though often more complex, approach is to react the amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can then be separated on a standard, non-chiral GC column. However, for amino acid analysis by GC, the use of a chiral column with an achiral derivatization like silylation is a more common and direct strategy. cat-online.comsigmaaldrich.com

| Stage | Process | Purpose |

|---|---|---|

| 1. Derivatization | Reaction with a silylating reagent (e.g., BSTFA) to form the trimethylsilyl ester. | Increase volatility and thermal stability to make the analyte suitable for GC analysis. sigmaaldrich.comphenomenex.blog |

| 2. Separation | Chromatography on a gas chromatograph equipped with a chiral stationary phase column. | Achieve physical separation of the D- and L-alanine derivatives based on their differential interactions with the chiral column. cat-online.comsigmaaldrich.com |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

Role in the Synthesis of Complex Molecular Architectures

Beyond its use in analytical chemistry, protected forms of D-alanine are valuable building blocks in the synthesis of complex organic molecules, particularly peptides and depsipeptides. nih.govresearchgate.net D-alanine is a key structural component in the peptidoglycan of most bacterial cell walls, where it exists in D-alanyl-D-alanine termini that are essential for the cross-linking reactions in cell wall biosynthesis. nih.govresearchgate.net The unique presence of this D-amino acid in bacterial structures makes it an important target in the development of antibiotics and a valuable component in the synthesis of novel bioactive compounds. researchgate.net

To incorporate D-alanine into a larger molecule like a peptide, its reactive amino and carboxyl groups must be selectively protected and deprotected. The formation of a trimethylsilyl ester is one such protection strategy, particularly for the carboxylic acid group. Research has detailed the efficient synthesis of protected (L)-(trimethylsilyl)alanine for use in Solid Phase Peptide Synthesis (SPPS). nih.gov SPPS is a cornerstone technique for building complex peptide architectures in a controlled, stepwise manner. In this context, a protected D-alanine derivative, such as its trimethylsilyl ester or other suitable analogue, can be anchored to a solid support or coupled to a growing peptide chain. This allows for the precise placement of the D-alanine unit within a complex molecular scaffold, enabling the construction of synthetic vaccines, targeted drug delivery systems, and other advanced molecular constructs. nih.govmdpi.com

Intermediates in Phosphonopeptide Synthesis

Phosphonopeptides are analogues of natural peptides where an amide bond is replaced by a phosphonamidate or phosphonate (B1237965) ester linkage. These compounds are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors. The synthesis of phosphonopeptides often involves the coupling of an N-protected aminoalkylphosphonic acid derivative with an amino acid ester.

In this context, this compound functions as a crucial carboxyl-protected D-alanine species. The trimethylsilyl group effectively shields the carboxylic acid moiety, preventing it from participating in undesired side reactions during the formation of the phosphonamidate bond. A general and widely applied method for phosphonopeptide synthesis is the phosphonylation of amino/peptide esters with alkyl N-protected aminoalkylphosphonochloridates. google.comresearchgate.net

The reaction sequence typically involves the in situ silylation of N-protected D-alanine to form the corresponding trimethylsilyl ester. This is often achieved using a silylating agent like bis(trimethylsilyl)acetamide (BSA). The resulting this compound is then reacted with a suitable N-protected aminoalkylphosphonochloridate. The TMS group is readily cleaved under mild aqueous or alcoholic conditions during workup, yielding the desired phosphonodipeptide. The lability of the TMS group is a key advantage, as it allows for deprotection without affecting the newly formed phosphonamidate linkage or other sensitive functional groups within the molecule.

While various esters (e.g., methyl, ethyl, allyl) are commonly employed in phosphonopeptide synthesis, the use of trimethylsilyl esters offers the advantage of facile removal under neutral conditions, which can be beneficial for sensitive substrates. google.com

Contributions to the Synthesis of Aryl-Keto α-Amino Acids

Aryl-keto α-amino acids are valuable synthetic intermediates for the preparation of non-proteinogenic amino acids and other biologically active compounds. A primary method for their synthesis is the Friedel-Crafts acylation of aromatic compounds with an activated α-amino acid derivative serving as the acyl donor. researchgate.netnih.gov

In this synthetic strategy, this compound can be envisioned as an activated form of D-alanine. The esterification of the carboxylic acid with a trimethylsilyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an aromatic ring in the presence of a Lewis acid catalyst. While literature specifically detailing the use of this compound in Friedel-Crafts acylation is not abundant, the principle is well-established with other activated amino acid derivatives, such as N-hydroxysuccinimide esters and acyl chlorides. acs.org

The proposed reaction would involve the treatment of an N-protected this compound with an aromatic compound (e.g., benzene, toluene) in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). The Lewis acid would coordinate to the carbonyl oxygen of the ester, further activating it towards electrophilic aromatic substitution. Subsequent workup would hydrolyze the silyl ester and any intermediate complexes to afford the N-protected aryl-keto α-amino acid. The stereochemical integrity of the α-carbon is a critical aspect of this transformation.

Table 1: Key Parameters in the Synthesis of Aryl-Keto α-Amino Acids via Friedel-Crafts Acylation

| Parameter | Description | Significance |

| Acyl Donor | Activated amino acid derivative (e.g., this compound) | Provides the keto-amino acid backbone. |

| Aromatic Substrate | Electron-rich aromatic or heteroaromatic compound | Acts as the nucleophile in the acylation reaction. |

| Lewis Acid Catalyst | e.g., AlCl₃, FeCl₃, TiCl₄ | Activates the acyl donor for electrophilic attack. |

| N-Protecting Group | e.g., Boc, Cbz, Fmoc | Prevents side reactions at the amino group. |

| Solvent | Anhydrous, non-coordinating solvent (e.g., CS₂, CH₂Cl₂) | Provides the reaction medium. |

Application in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot. These reactions are characterized by their high atom economy and operational simplicity.

The potential application of this compound in such reactions lies in its bifunctional nature, possessing both a nucleophilic amino group (if unprotected) and an electrophilic carbonyl center. However, a review of the current literature does not provide specific examples of this compound being directly employed as a key component in well-established cascade or multicomponent reactions.

Theoretically, a silylated amino acid ester could participate in reactions where the ester moiety acts as a temporary protecting group or as a reactive site following in situ activation. For instance, in a hypothetical MCR, the amino group of this compound could react with an aldehyde and an isocyanide in a Ugi-type reaction, with the silyl ester being subsequently hydrolyzed or transformed.

While there are numerous examples of cascade and multicomponent reactions for the synthesis of D-amino acids and their derivatives, the specific use of the trimethylsilyl ester of D-alanine in these elegant synthetic sequences is an area that appears to be underexplored in the available scientific literature. researchgate.netrsc.orgnih.gov Further research in this area could unveil novel synthetic methodologies leveraging the unique reactivity of this compound.

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Pathways and Transition States

There is no available research detailing the specific reaction pathways and transition states of D-alanine trimethylsilyl (B98337) ester itself. Studies in this area typically focus on the parent molecule, D-alanine, or on the silylation reaction process rather than the subsequent reactions of the esterified product.

Spectroscopic Studies (e.g., Nuclear Magnetic Resonance, Mass Spectrometry) for Intermediate Identification

No studies were found that use spectroscopic methods to identify reaction intermediates involving D-alanine trimethylsilyl ester. The primary use of spectroscopy for this compound is for structural confirmation and quantification.

Nuclear Magnetic Resonance (NMR): While NMR spectra would be used to confirm the structure of this compound after synthesis, no literature is available that uses NMR to identify intermediates in subsequent reactions.

Mass Spectrometry (MS): Mass spectrometry is heavily used for the analysis of D-alanine as its trimethylsilyl ester derivative. The fragmentation patterns are well-characterized for identification purposes. However, this is distinct from using MS to identify transient intermediates in a chemical reaction. For its enantiomer, L-alanine, N-(trimethylsilyl)-, trimethylsilyl ester, characteristic mass-to-charge ratio (m/z) peaks are known, which would be identical for the D-enantiomer. nih.gov

Table 1: Predicted Spectroscopic Data for this compound (Note: This table is illustrative of expected data, as specific experimental research on reaction intermediates is not available.)

| Technique | Compound/Fragment | Expected Observation |

|---|---|---|

| Mass Spec. (EI) | Molecular Ion [M]+ | m/z = 233 |

| Mass Spec. (EI) | [M-CH3]+ Fragment | m/z = 218 |

| Mass Spec. (EI) | [COOTMS]+ Fragment | m/z = 117 |

| 1H NMR | Si(CH₃)₃ Protons | Multiple singlets in the 0.1-0.5 ppm range |

Theoretical and Computational Approaches

While computational chemistry is a powerful tool for understanding molecular properties, there is no specific published research applying these methods to this compound. The available studies focus on D-alanine, its peptides, or enzymes with which it interacts, such as alanine (B10760859) racemase. nih.govnih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

No dedicated DFT studies on the electronic structure and energetics of this compound are present in the literature. However, DFT calculations have been performed extensively on the parent α-alanine molecule to study its zwitterionic and neutral forms, as well as the transition states between them in various solvents. researchgate.net Similar methodologies could theoretically be applied to the trimethylsilyl ester to calculate its geometric parameters, vibrational frequencies, and reaction energetics. DFT has also been used to study peptides containing D-alanine, for instance, to analyze the conformational landscape of n-formyl-d-serine-d-alanine-NH2. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics simulations focused on this compound. MD simulations have been employed to study related systems, such as the enzyme alanine racemase with D-alanine as a substrate, to understand the flexibility of binding modes and active site dynamics. nih.govnih.gov These simulations provide insight into the intermolecular interactions between the amino acid and the enzyme but not the conformational analysis of its silylated derivative in isolation or in solution. General MD studies on alanine dipeptides are also common to understand protein folding and conformational states. researchgate.net

Prediction of Reactivity and Stereoselectivity

No computational studies predicting the reactivity and stereoselectivity of this compound were found. Theoretical predictions of reactivity often stem from calculations of frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which have not been published for this specific compound. Stereoselectivity is a key aspect of the parent molecule's biochemistry, but the reactivity of its ester derivative has not been explored from a predictive computational standpoint.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including silylated amino acids. nih.gov Future research will prioritize the development of more environmentally benign methods for preparing D-alanine trimethylsilyl (B98337) ester, moving away from traditional routes that may involve hazardous solvents and stoichiometric reagents. nih.govacs.org

Key areas of focus include:

Enzymatic Synthesis: The use of enzymes offers high specificity, often eliminating the need for protecting groups, which aligns with the green chemistry principle of reducing derivatives. acs.org Research into enzymes like lipases or specific acylases could yield highly efficient and selective methods for the silylation of D-alanine under mild, aqueous conditions.

Safer Solvents and Reagents: A significant portion of waste in chemical processes comes from solvents. acs.org Efforts will be directed toward replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives such as dimethyl carbonate (DMC) or even solvent-free reaction conditions. semanticscholar.org The development of safer, more sustainable silylating agents to replace traditional chlorosilanes is also a critical research avenue.

Atom Economy: Synthetic methods will be designed to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org This involves designing reactions that minimize the formation of by-products. Catalytic approaches are inherently more atom-economical than stoichiometric ones.

Table 1: Principles of Green Chemistry in Silyl (B83357) Ester Synthesis

| Principle | Application to D-alanine Trimethylsilyl Ester Synthesis | Potential Impact |

|---|---|---|

| Reduce Derivatives | Use of specific enzymes to directly silylate the carboxylic acid without needing to protect the amine group. acs.org | Simplifies synthesis, reduces waste, and lowers costs. |

| Safer Solvents | Replacing chlorinated solvents with benign alternatives like dimethyl carbonate (DMC) or supercritical CO2. nih.govsemanticscholar.org | Reduces environmental impact and improves process safety. |

| Catalysis | Employing catalytic amounts of a substance (e.g., organocatalyst, metal complex) instead of stoichiometric reagents. nih.gov | Increases reaction efficiency and minimizes waste. |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the product. acs.org | Enhances sustainability by reducing the generation of by-products. |

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Metal-Catalyzed Reactions)

The development of novel catalysts is a cornerstone of modern synthetic chemistry, offering pathways to reactions with higher efficiency, selectivity, and broader substrate scope. For the synthesis and application of silylated compounds like this compound, both organocatalysis and metal-catalyzed reactions represent promising frontiers.

Organocatalysis: This field utilizes small organic molecules to accelerate chemical reactions. researchgate.net Chiral organocatalysts, such as those derived from natural amino acids, can facilitate asymmetric silylation reactions, providing a metal-free method to produce enantiomerically pure compounds. researchgate.netnih.gov For instance, chiral imidazole-containing catalysts have been successfully used for the desymmetrization of prochiral silanediols, a strategy that could be adapted for the enantioselective silylation of amino acids. nih.govacs.org These catalysts often operate under mild conditions and exhibit low toxicity. researchgate.net

Metal-Catalyzed Reactions: Transition metal catalysts are powerful tools for forming silicon-element bonds. acs.org Research is ongoing to discover new metal complexes (e.g., based on copper, iron, or rhodium) that can catalyze the silylation of the carboxylic acid of D-alanine with high turnover numbers and under mild conditions. acs.orgorganic-chemistry.org For example, copper-catalyzed enantioselective silylation has been demonstrated for the synthesis of α-amino silanes, which are precursors to amino acids. acs.org Similarly, copper-based systems have been used for the hydrosilylation of dehydroalanine (B155165) derivatives, introducing silicon groups with high regioselectivity. researchgate.net

Advanced Applications in Bio-Organic Chemistry and Material Science

The unique properties conferred by the trimethylsilyl group are driving new applications for this compound beyond its traditional role as a protected amino acid.

Bio-Organic Chemistry: The incorporation of silicon-containing amino acids into peptides is a growing area of interest. acs.org The silicon atom can enhance the lipophilicity of a peptide, potentially improving its ability to cross cell membranes and increasing its bioavailability. acs.org Furthermore, the steric bulk and altered electronic properties of a silylated side chain can increase the peptide's resistance to enzymatic degradation by proteases. acs.org Silylated amino acids, after incorporation into a peptide chain, can also serve as latent functional handles for selective chemical modifications. nih.gov

Material Science: Amino acids are being explored for their ability to form well-ordered layers on semiconductor surfaces like silicon, creating hybrid organic-inorganic interfaces. researchgate.net this compound, with its inherent affinity for silicon-based materials, could be a valuable building block in this field. Such hybrid materials have potential applications in biosensors and molecular electronics. researchgate.net Additionally, the interaction of amino acids with metal surfaces is being studied for applications like corrosion inhibition, where they can form protective adsorbed films. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous-flow synthesis offers numerous advantages, including improved safety, better process control, enhanced efficiency, and ease of automation. mdpi.com This paradigm is being actively applied to the synthesis of amino acid derivatives and peptides.

Future research will likely focus on developing continuous-flow processes for the synthesis of this compound itself. thieme-connect.com More significantly, its use as a building block in automated synthesis platforms, particularly for solid-phase peptide synthesis (SPPS), is a major trend. thieme-connect.depentelutelabmit.com Automated flow peptide synthesizers can dramatically accelerate the production of long peptide chains, completing in hours what might take days or weeks with conventional batch methods. pentelutelabmit.comchemrxiv.org The precise control over reaction parameters in a flow system can also help minimize side reactions like epimerization, leading to higher purity products. thieme-connect.de The integration of real-time monitoring techniques within these flow systems allows for rapid optimization and quality control. chemrxiv.org

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Modern spectroscopic and computational tools are providing unprecedented insight into the formation and reactivity of this compound.

Advanced Spectroscopic Methods: Techniques like in-situ Infrared (IR) spectroscopy allow for the real-time monitoring of reactant consumption and product formation, providing valuable kinetic data. researchgate.net Nuclear Magnetic Resonance (NMR) and X-ray crystallography are used to elucidate the precise structures of catalytic intermediates and understand the non-covalent interactions, such as hydrogen bonding, that govern catalyst-substrate recognition and enantioselectivity. nih.govacs.org

Computational Methods: Density Functional Theory (DFT) and other quantum mechanical calculations are used to model reaction pathways, calculate transition state energies, and predict the reactivity of molecules. researchgate.net These studies can explain the origins of selectivity in catalytic reactions and guide the design of improved catalysts. Molecular Dynamics (MD) simulations provide insight into the behavior of molecules in solution, such as the interaction of amino acids with surfaces or other biomolecules, complementing experimental findings. nih.gov

Table 2: Advanced Methods for Mechanistic Studies

| Method | Application | Insights Gained |

|---|---|---|

| In-situ IR Spectroscopy | Real-time monitoring of silylation reactions. researchgate.net | Reaction kinetics, identification of transient intermediates. |

| NMR & X-ray Crystallography | Structural analysis of catalyst-substrate complexes. nih.gov | Elucidation of 3D structure, understanding stereocontrol. |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. researchgate.net | Energetics of reaction, prediction of reactivity and selectivity. |

| Molecular Dynamics (MD) | Simulating the behavior of molecules in solution or at interfaces. nih.gov | Understanding intermolecular interactions and conformational dynamics. |

Q & A

Q. What are the common synthetic routes for preparing D-alanine trimethylsilyl ester, and how do reaction conditions influence yield?

this compound is typically synthesized via silylation of D-alanine using trimethylsilyl chloride (TMS-Cl) in the presence of a base like pyridine. Reaction efficiency depends on anhydrous conditions to prevent hydrolysis of the silyl ester. For example, enzymatic approaches using ATP-dependent ligases can also generate activated D-alanine derivatives, though these require optimization of pH (7–9), temperature (30–70°C), and cofactor availability . Palladium-catalyzed coupling reactions (e.g., with 7-azaindoles) have been explored, but ligand selection (e.g., Xantphos vs. PCy3) critically impacts product formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy is standard for verifying silyl ester formation, with characteristic trimethylsilyl proton signals at ~0.1 ppm. Mass spectrometry (MS) and gas chromatography (GC) coupled with trimethylsilyl (TMS) derivatization enhance detection sensitivity. For example, TMS derivatization of amino acids improves volatility for GC-MS analysis, as seen in metabolomic studies of CKD biomarkers .

Q. What precautions are necessary when handling this compound in the lab?

The compound is moisture-sensitive and requires storage under inert gas (e.g., argon). Safety protocols mandate fume hood use, nitrile gloves, and avoidance of skin/eye contact due to potential irritancy. Handling by trained personnel in authorized facilities is emphasized, as outlined in safety data sheets for related silyl esters .

Advanced Research Questions

Q. How do mutations in D-alanine ester incorporation systems affect bacterial physiology, and what experimental models are used to study this?

In Lactobacillus casei, mutants deficient in D-alanyl-lipoteichoic acid (LTA) ester content exhibit defective cell separation and morphology. These strains are generated via colony autoradiography screening with D-[¹⁴C]alanine under D-cycloserine treatment, which inhibits peptidoglycan synthesis but not LTA incorporation . Such models help dissect the role of D-alanine esters in bacterial membrane stability and antibiotic resistance.

Q. What methodological challenges arise in quantifying this compound in complex biological matrices?

Matrix interference and silyl ester hydrolysis during sample preparation can skew results. To address this, studies use isotope-labeled internal standards (e.g., D₅-TMS derivatives) and rapid quenching of enzymatic activity. For instance, metabolomic workflows for CKD biomarkers employ R-based preprocessing and multivariate statistics (PCA, PLS) to isolate silylated metabolites like 2,4-bis[(trimethylsilyl)oxy]butanoic acid trimethylsilyl ester .

Q. How do contradictory data on D-alanine ester stability arise in different experimental systems?

Discrepancies often stem from variations in solvent polarity, temperature, and catalytic residues. For example, enzymatic D-alanine activation in L. casei requires ATP and a ligase, but conflicting reports on ligase function highlight the need for kinetic assays under controlled redox conditions . Similarly, palladium-catalyzed reactions show ligand-dependent outcomes, necessitating mechanistic studies with time-resolved spectroscopy .

Q. What advanced techniques are used to study the metabolic fate of this compound in vivo?

Stable isotope tracing (e.g., ¹³C-labeled D-alanine) combined with LC-MS/MS tracks silyl ester hydrolysis and incorporation into pathways like peptidoglycan synthesis. Toxicity profiling using tools like Toxtree identifies reactive metabolites, as demonstrated in CKD studies where silylated compounds correlated with renal toxicity .

Methodological Recommendations

- For synthesis optimization: Compare silylation efficiency across bases (e.g., pyridine vs. imidazole) and monitor reaction progress via thin-layer chromatography (TLC) .

- For mutant studies: Validate D-alanine ester deficiency in LTA using colorimetric assays (e.g., periodate oxidation) alongside radiolabeling .

- For analytical workflows: Implement derivatization protocols (e.g., TMS-Cl in BSTFA) and validate GC-MS methods with certified reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products